molecular formula C10H10N2O2S B1417864 Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1105194-84-0

Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No. B1417864
M. Wt: 222.27 g/mol
InChI Key: WFFBWMRTEXIHRS-UHFFFAOYSA-N
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Description

“Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.26 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate” is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Physical And Chemical Properties Analysis

“Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate” is a solid compound . More specific physical and chemical properties like melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Cyclocondensation Reactions

Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate and its derivatives participate in cyclocondensation reactions with various 1,3-C,N-binucleophiles. These reactions result in the formation of trifluoromethyl-substituted heterocycles, including dihydro-1H-pyrroles, hexahydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6-triones, and hexahydro-1H-indole-2,4-diones (Sokolov & Aksinenko, 2011).

Heterocyclic Compound Synthesis

Novel heterocyclic compounds are synthesized from this chemical, showcasing its potential in creating biologically active molecules. These compounds have shown significant antimicrobial and anticancer properties, indicating its utility in medical and pharmacological research (Badne, Swamy, Bhosale, & Kuberkar, 2011), (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

Biomimetic Synthesis and Natural Product Formation

Natural Product Core Synthesis

The compound serves as a precursor in biomimetic synthetic pathways, leading to the formation of natural product cores. It demonstrates its utility in creating complex molecular architectures found in nature, contributing to the field of natural product synthesis (Blunt, Nawrat, LeBozec, Liutkus, Liu, Lewis, & Moody, 2015).

Advanced Material Synthesis

Schiff Base Formation

The compound is used in the synthesis of Schiff bases and their metal complexes, which have shown promising antimicrobial activity. This application is crucial in the development of new materials with potential applications in antimicrobial coatings and materials science (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).

Future Directions

The future directions for “Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the biological activity of similar compounds, it could be interesting to explore its potential in pharmaceutical applications .

properties

IUPAC Name

methyl 2-imino-3-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12-7-4-3-6(9(13)14-2)5-8(7)15-10(12)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFBWMRTEXIHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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